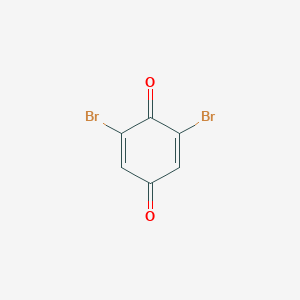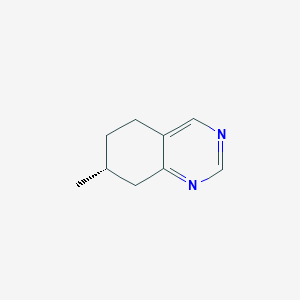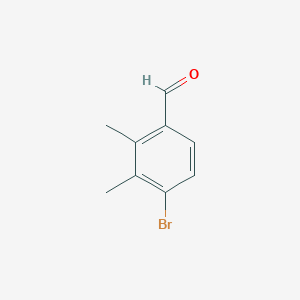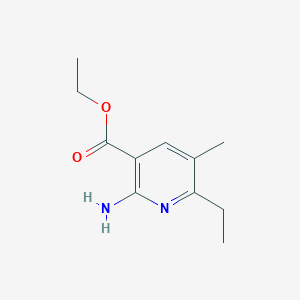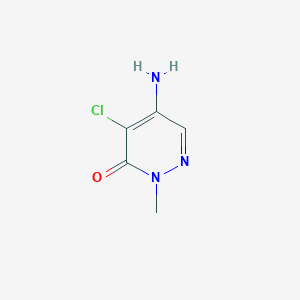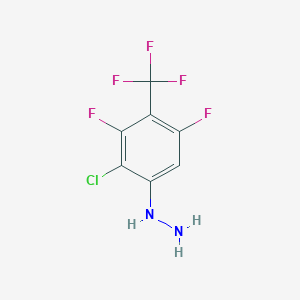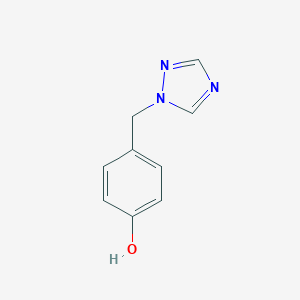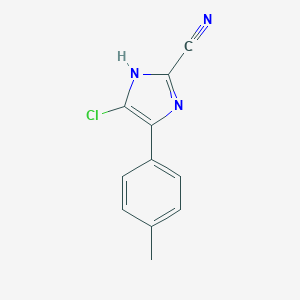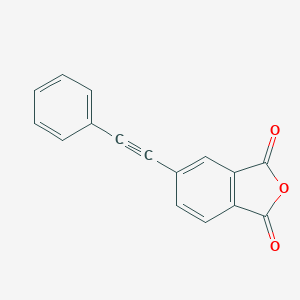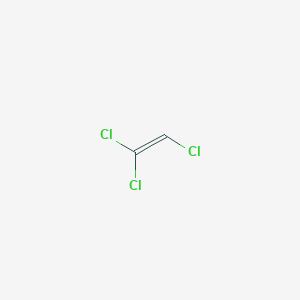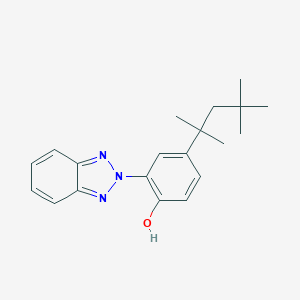
2-溴-6-(1H-吡唑-1-基)吡啶
描述
2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a significant compound in the field of coordination chemistry, serving as a precursor for various tridentate ligands for transition metals. Its synthesis and modification enable the creation of diverse derivatives with potential applications in catalysis, material science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a closely related compound, involves two routes from 2,6-dihydroxy-isonicotinic acid, culminating in a powerful precursor for tridentate ligands functionalized at the pyridine ring (Elhaïk et al., 2007). This synthesis pathway underlines the versatility and reactivity of pyridine derivatives in forming complex structures.
Molecular Structure Analysis
The molecular geometry and intermolecular interactions of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a compound with structural similarities, have been detailed through single-crystal X-ray diffraction, showcasing the potential for diverse hydrogen bonding and π-π interactions within the crystal packing (Rodi et al., 2013).
Chemical Reactions and Properties
Pyrazolylpyridine compounds engage in various chemical reactions, serving as ligands in coordination complexes. Their ability to form stable complexes with metals like ruthenium and nickel is evidenced in studies focusing on the synthesis and reactivity of such complexes, highlighting their versatility and potential in catalytic and biological applications (Omondi et al., 2018).
科学研究应用
安全和危害
作用机制
Target of Action
It has been found to have a desirable fitting pattern in the lmptr1 pocket, an active site .
Mode of Action
It has been used in Rhodium (III)-catalyzed C–H alkenylation reactions . This suggests that it may interact with its targets through a mechanism involving rollover cyclometalation .
Biochemical Pathways
Its use in rhodium (iii)-catalyzed c–h alkenylation reactions suggests it may play a role in the modification of organic compounds .
Result of Action
It has been used in the synthesis of mono- and dialkenyl-substituted 2-(1h-pyrazol-1-yl)pyridines , suggesting it may have a role in the formation of these compounds.
Action Environment
The action of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine can be influenced by environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in an inert atmosphere . This suggests that temperature and atmospheric conditions may affect its stability and efficacy.
属性
IUPAC Name |
2-bromo-6-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRJOZJWALGJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427614 | |
| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123640-41-5 | |
| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


